Product packaging for 2-Nitro-4-[(pyridin-2-yl)methyl]aniline(Cat. No.:CAS No. 62946-52-5)

2-Nitro-4-[(pyridin-2-yl)methyl]aniline

Cat. No.: B8610629
CAS No.: 62946-52-5
M. Wt: 229.23 g/mol
InChI Key: CEWLGNABMUFRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-4-[(pyridin-2-yl)methyl]aniline (CAS 62946-52-5) is a nitrogen-containing aromatic compound of significant interest in chemical research and development. With the molecular formula C12H11N3O2 and a molecular weight of 229.23 g/mol, this compound serves as a versatile synthetic intermediate . Its structure, which incorporates both an aniline derivative with a nitro substituent and a pyridylmethyl group, makes it a valuable scaffold for the synthesis of more complex molecules. This compound is particularly useful in pharmaceutical research for constructing heterocyclic systems, such as benzimidazoles, which are key components in various active pharmaceutical ingredients . Researchers also value it as a potential precursor for the development of Schiff base ligands, which can form complexes with metals and have applications in catalysis and materials science . As a building block, it enables exploration in areas like dye chemistry, polymer science, and the development of novel organic materials. This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this compound with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3O2 B8610629 2-Nitro-4-[(pyridin-2-yl)methyl]aniline CAS No. 62946-52-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62946-52-5

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

2-nitro-4-(pyridin-2-ylmethyl)aniline

InChI

InChI=1S/C12H11N3O2/c13-11-5-4-9(8-12(11)15(16)17)7-10-3-1-2-6-14-10/h1-6,8H,7,13H2

InChI Key

CEWLGNABMUFRGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Comprehensive Synthesis Routes for 2-Nitro-4-[(pyridin-2-yl)methyl]aniline

The synthesis of this compound can be approached through several comprehensive routes, each with its own set of advantages and challenges. These routes often involve a combination of fundamental organic reactions tailored to achieve the desired substitution pattern on the aniline (B41778) ring.

Multi-step Synthetic Strategies from Precursor Compounds

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from readily available starting materials. magritek.comazom.commagritek.com A plausible multi-step synthesis for this compound could begin with a simpler aniline derivative, which is then sequentially functionalized.

One potential pathway involves starting with 4-methylaniline (p-toluidine). patsnap.comchemicalbook.com The amino group is first protected, for example, through acetylation with acetic anhydride, to form N-(4-methylphenyl)acetamide. google.com This protection step is crucial to control the regioselectivity of the subsequent nitration reaction. The protected compound is then nitrated, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group. ulisboa.pt The acetylamino group is an ortho-, para-director, and given that the para position is blocked by the methyl group, the nitration would be directed to the position ortho to the acetylamino group, yielding N-(4-methyl-2-nitrophenyl)acetamide. Subsequent hydrolysis of the acetyl group under acidic or basic conditions would then yield 4-methyl-2-nitroaniline. The final step would involve the functionalization of the methyl group, for instance through radical bromination to form 4-(bromomethyl)-2-nitroaniline, followed by a coupling reaction with a suitable pyridine (B92270) derivative.

A summary of a potential multi-step synthesis is presented below:

StepReactantReagentsProduct
1p-ToluidineAcetic anhydrideN-(p-tolyl)acetamide
2N-(p-tolyl)acetamideHNO₃, H₂SO₄N-(4-methyl-2-nitrophenyl)acetamide
3N-(4-methyl-2-nitrophenyl)acetamideAcid/Base4-Methyl-2-nitroaniline
44-Methyl-2-nitroanilineN-Bromosuccinimide, Initiator4-(Bromomethyl)-2-nitroaniline
54-(Bromomethyl)-2-nitroanilinePyridine (or derivative)This compound

Reductive Approaches from Nitro-Substituted Precursors

Reductive approaches are fundamental in the synthesis of amines from nitro compounds. organic-chemistry.org In the context of synthesizing this compound, a reductive step could be strategically employed. For instance, a precursor containing two nitro groups could be selectively reduced.

Consider a hypothetical precursor like 2,4-dinitro-1-((pyridin-2-yl)methyl)benzene. The challenge in this approach lies in the selective reduction of one nitro group while leaving the other intact. Various reagents and catalytic systems have been developed for such selective reductions. frontiersin.orgresearchgate.net The choice of reducing agent and reaction conditions is critical to achieve the desired outcome. For example, transfer hydrogenation using formic acid as a hydrogen source with a suitable catalyst has shown selectivity in certain cases.

Alkylation Reactions Involving Pyridinylmethyl Halides

The formation of the bond between the aniline ring and the pyridinylmethyl group can be achieved through alkylation reactions. tandfonline.com This typically involves the reaction of an aniline derivative with a pyridinylmethyl halide, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine.

In one possible synthetic route, 4-amino-3-nitrobenzyl alcohol could be converted to 4-amino-3-nitrobenzyl halide, which would then react with a suitable pyridine nucleophile. Alternatively, and perhaps more conventionally, 2-nitro-4-methylaniline could be used as a starting material. prepchem.com The methyl group could be halogenated to provide a reactive site for subsequent alkylation of a pyridine ring.

An example of an alkylation reaction is detailed in the table below:

Reactant 1Reactant 2Catalyst/ConditionsProduct
2-Nitroaniline (B44862)4-(Chloromethyl)pyridineBase (e.g., NaH, K₂CO₃)2-Nitro-N-[(pyridin-4-yl)methyl]aniline
4-Amino-3-nitrotolueneN-BromosuccinimideRadical initiator4-(Bromomethyl)-2-nitroaniline

Strategic Coupling Reactions for Aniline Derivative Formation

Modern synthetic organic chemistry heavily relies on strategic coupling reactions, often catalyzed by transition metals like palladium or copper, to form carbon-carbon and carbon-heteroatom bonds. tandfonline.comresearchgate.netrsc.org These methods offer a powerful means to construct the target molecule.

A palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, could be envisioned. rsc.org This could involve the reaction of an aryl halide, for example, 4-bromo-2-nitroaniline, with a pyridinylmethyl nucleophile, or conversely, the coupling of 2-nitroaniline with a 4-((pyridin-2-yl)methyl)halide. The choice of catalyst, ligand, and reaction conditions is crucial for the success of these coupling reactions. researchgate.net

Another approach could be a Suzuki or similar cross-coupling reaction to form the C-C bond between the aniline and pyridine-containing fragments. For instance, a boronic acid derivative of one fragment could be coupled with a halide of the other.

Regioselective Nitration Techniques for Nitro Group Introduction

The introduction of the nitro group at the correct position on the aniline ring is a critical step that requires careful control of regioselectivity. rsc.org Direct nitration of 4-[(pyridin-2-yl)methyl]aniline would likely lead to a mixture of products due to the activating nature of the amino group. nih.gov Therefore, a protecting group strategy is often employed. magritek.comgoogle.com

The amino group of 4-[(pyridin-2-yl)methyl]aniline can be protected as an amide (e.g., acetanilide). The acetamido group directs electrophilic substitution to the ortho and para positions. Since the para position is already substituted, nitration will occur at the ortho position. Subsequent removal of the protecting group by hydrolysis reveals the amino group, yielding the desired this compound. magritek.com

The table below outlines the steps for regioselective nitration:

Starting MaterialStep 1: ReagentsIntermediateStep 2: ReagentsFinal Product
4-[(Pyridin-2-yl)methyl]anilineAcetic anhydrideN-(4-((pyridin-2-yl)methyl)phenyl)acetamideHNO₃, H₂SO₄N-(2-Nitro-4-((pyridin-2-yl)methyl)phenyl)acetamide
N-(2-Nitro-4-((pyridin-2-yl)methyl)phenyl)acetamideH₃O⁺ or OH⁻--This compound

Recent advancements have also explored the use of reagents like iron(III) nitrate (B79036) for ortho-nitration of aniline derivatives, which may offer alternative pathways. rsc.org

Cyclization Pathways in Intermediate Formation

While not a direct route to the final product, cyclization reactions can be instrumental in forming key intermediates that can be further transformed into this compound. nih.gov For example, reactions that form quinoline (B57606) or other heterocyclic structures can create complex scaffolds that can be subsequently modified. chemrevlett.comrsc.orgnih.gov

For instance, a substituted aniline could undergo a cyclization reaction with a suitable partner to form a quinoline derivative. The quinoline ring could then be cleaved or modified to generate the desired substituted aniline structure. This approach, while less direct, can be a powerful strategy for accessing novel chemical space and overcoming challenges in regioselectivity or functional group compatibility encountered in more linear synthetic routes.

Optimized Reaction Conditions and Methodological Enhancements

The efficient synthesis of nitroaromatic compounds, including aniline derivatives, hinges on the optimization of reaction conditions. Methodological enhancements aim to improve yield, selectivity, safety, and scalability.

Catalysis is fundamental to modern organic synthesis, offering pathways to reactions under milder conditions with greater efficiency. For transformations involving structures analogous to this compound, various catalytic systems are employed. Palladium-based catalysts, for instance, are effective in C-N bond formation and nitration reactions. In one analogous synthesis of 4-methyl-2-nitroaniline, palladium diacetate was used as a catalyst in combination with tert-butyl nitrite. chemicalbook.com

The reduction of the nitro group, a key transformation for this class of compounds, can be achieved using catalytic systems. For example, Co(II) complexes have been demonstrated to catalytically reduce aromatic nitro compounds like 4-nitroaniline (B120555) in the presence of a reducing agent such as NaBH4. researchcommons.org Such systems offer an alternative to traditional reduction methods.

Table 1: Catalytic Systems in Related Nitroaniline Transformations

Catalyst System Transformation Substrate Example Yield Reference
Palladium diacetate / t-butyl nitrite Nitration N-(p-toluene) ethyl carbamate 80% chemicalbook.com
Co(II) complex / NaBH₄ Nitro Reduction 4-Nitroaniline - researchcommons.org
Phosphoric Acid Desulfonation 2-nitro-4-sulfonic aniline 91% chemicalbook.com

The choice of solvent is critical as it can significantly influence reaction rates, equilibria, and product selectivity. In the synthesis of nitroanilines, solvents are chosen based on their polarity, boiling point, and ability to dissolve reactants and stabilize transition states. For the synthesis of 2-nitroaniline from 2-nitro-4-sulfonic aniline, a high-boiling, high-polarity solvent like sulfolane (B150427) is used to facilitate the desulfonation reaction at an elevated temperature of 120°C. chemicalbook.com

Solvent choice also plays a crucial role in the work-up and purification stages. The extraction of nitroanilines from aqueous solutions is highly dependent on the nature of the organic solvent. Studies on 2-nitroaniline and 2-nitro-4-methylaniline have shown that water-saturated ethyl acetate (B1210297) is an optimal extractant over a wide pH range. nih.gov

Table 2: Solvents Used in the Synthesis and Purification of Nitroanilines

Solvent Role Process Compound Example Reference
Sulfolane Reaction Medium Desulfonation/Synthesis 2-Nitroaniline chemicalbook.com
1,4-Dioxane Reaction Medium Nitration 4-Methyl-2-nitroaniline chemicalbook.com
Acetic Acid Solvent/Catalyst Thiocyanation 2-Nitroaniline researchgate.net
Ethyl Acetate Extraction Purification/Work-up 2-Nitro-4-methylaniline nih.gov
Ethanol Recrystallization Purification p-Nitroacetanilide magritek.com

Temperature and pressure are critical parameters, particularly in nitration and amination reactions, which are often highly exothermic. Inadequate temperature control during the synthesis of 2-nitroaniline via ammonolysis of 2-chloronitrobenzene can lead to a runaway reaction. chemicalbook.com The process involves heating the reactants in an autoclave where the temperature is gradually increased to 180°C and the pressure builds to approximately 4 MPa. chemicalbook.com

Similarly, the nitration of acetanilide (B955) to form the precursor to p-nitroaniline requires careful temperature management. The reaction mixture is cooled to between 0-5°C during the addition of the nitrating agent to control the reaction rate and prevent over-nitration or degradation. magritek.com

Table 3: Temperature and Pressure Parameters in Analogous Syntheses

Process Temperature Pressure Compound Example Key Consideration Reference
Ammonolysis 180°C ~4 MPa 2-Nitroaniline Control of exothermic reaction chemicalbook.com
Nitration 90°C Atmospheric 4-Methyl-2-nitroaniline Reaction rate and selectivity chemicalbook.com
Nitration 0-20°C Atmospheric p-Nitroacetanilide Preventing side reactions magritek.com
Condensation 150-216°C Atmospheric 2-Methyl-5-nitro-4-ketodihydroquinazoline Driving reaction to completion scispace.com

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and improved product purity. nih.govnih.gov The technique utilizes microwave energy to heat the reaction mixture directly and efficiently.

This methodology has been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds. For example, the synthesis of a pyridinium (B92312) salt of 6-nitroquinazolin-4-one was achieved in just 3 minutes using microwave irradiation, a significant improvement over conventional methods that can take several hours. asianpubs.org This rapid, controlled heating is particularly advantageous for multistep processes and can lead to more eco-friendly synthetic routes. mdpi.com

Table 4: Comparison of Microwave-Assisted vs. Conventional Synthesis

Compound Synthesized Method Reaction Time Reference
1-[(6-nitroquinazolin-4-one-2-yl)methyl]pyridin-1-ium bromide Microwave Irradiation 3 minutes asianpubs.org
2-coumarin-3-yl-imidazo[1,2-a]pyrimidines Conventional Heating 24 hours nih.gov
2-coumarin-3-yl-imidazo[1,2-a]pyrimidines Microwave Irradiation 30 minutes nih.gov

Continuous flow reactors offer a modern solution for scaling up chemical production safely and efficiently. By performing reactions in a continuously flowing stream through a small-volume reactor, they provide superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, especially for hazardous reactions like nitration. chemicalbook.comresearchgate.net

The synthesis of nitroaromatic intermediates has been successfully translated to continuous flow systems. A two-step continuous flow synthesis of 4-nitropyridine (B72724) from pyridine N-oxide demonstrated an 83% yield and a throughput of 0.716 kg per day, minimizing the accumulation of potentially explosive intermediates. researchgate.net Similarly, a method for synthesizing 4-methoxy-2-nitroaniline (B140478) using a continuous flow reactor was developed to improve safety, selectivity, and yield. google.com These examples highlight the potential of flow chemistry for the scalable and safe production of this compound.

Table 5: Advantages of Continuous Flow Reactors in Related Syntheses

Feature Advantage Application Example Reference
Enhanced Safety Minimized volume of hazardous material at any time Nitration of pyridine N-oxide researchgate.net
Superior Heat Transfer Efficiently dissipates heat from exothermic reactions Nitration of acetophenone google.com
Precise Control Accurate management of residence time and temperature Synthesis of 4-methoxy-2-nitroaniline google.com
Improved Yield & Purity High selectivity and reduced by-product formation Synthesis of 4-nitropyridine researchgate.net
Scalability Production can be increased by running the reactor for longer Synthesis of primary amines beilstein-journals.org

Chemical Reactions and Derivatization Pathways

The chemical reactivity of this compound is dictated by its three key functional components: the nitro-substituted aniline ring, the amino group, and the pyridine ring. Each site offers opportunities for specific chemical transformations and the synthesis of new derivatives.

The most prominent reaction is the reduction of the nitro group to a primary amine, yielding the corresponding diamine, 2-amino-4-[(pyridin-2-yl)methyl]aniline. This transformation is a crucial step in the synthesis of many pharmaceuticals and can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction with agents like iron in acetic acid. asianpubs.org

The aniline ring is activated towards electrophilic aromatic substitution. The amino group is a strong activating ortho-, para-director, while the nitro group is a strong deactivating meta-director. The positions open for substitution would be ortho to the amino group and meta to the nitro group. An example of such a reaction on a similar substrate is the thiocyanation of 2-nitroaniline, which introduces a thiocyanate (B1210189) group onto the ring. researchgate.net

The amino group itself can undergo a range of reactions, including acylation, alkylation, and diazotization, to produce a wide array of derivatives. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it basic and nucleophilic, allowing it to be alkylated or to coordinate with metal ions.

Table 6: Potential Derivatization Pathways

Functional Group Reaction Type Reagents/Conditions Potential Product
Nitro Group Reduction Fe / Acetic Acid / H₂O 2-Amino-4-[(pyridin-2-yl)methyl]aniline
Aromatic Ring Electrophilic Substitution (Thiocyanation) NH₄SCN, Br₂, Acetic Acid 2-Nitro-5-thiocyanato-4-[(pyridin-2-yl)methyl]aniline
Amino Group Acylation Acetic Anhydride N-{2-Nitro-4-[(pyridin-2-yl)methyl]phenyl}acetamide
Pyridine Nitrogen N-Oxidation H₂O₂ / Acetic Acid 1-Oxido-2-{[3-nitro-4-(amino)phenyl]methyl}pyridin-1-ium

Mechanistic Studies of Oxidation Processes

The methylene (B1212753) bridge connecting the two aromatic systems is also a potential site for oxidation under vigorous conditions, which could lead to cleavage of the molecule.

Controlled Reduction of the Nitro Group to Amine Functionality

The reduction of aromatic nitro groups is a fundamental and widely used transformation in organic synthesis. unimi.it For this compound, the selective reduction of the nitro group to an amine would yield 4-[(Pyridin-2-yl)methyl]benzene-1,2-diamine. This transformation is typically achieved through catalytic hydrogenation.

Catalytic Hydrogenation This is one of the most common and efficient methods for nitro group reduction. unimi.itgoogle.comuni-bayreuth.denih.govresearchgate.net

CatalystReducing AgentTypical ConditionsNotes
Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)Methanol or Ethanol solvent, Room temperature, 1-4 atm H₂Highly efficient and clean, but may be sensitive to catalyst poisoning. unimi.it
Platinum(IV) oxide (PtO₂)Hydrogen Gas (H₂)Acidic or neutral conditionsEffective catalyst for the hydrogenation of various functional groups. google.com
Raney NickelHydrogen Gas (H₂) or HydrazineEthanol solvent, elevated temperatureA cost-effective alternative to precious metal catalysts.

Other reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid are also effective for the reduction of nitroarenes and could be applied to this specific compound. The choice of reagent can be critical to avoid side reactions, such as the reduction of the pyridine ring, which typically requires more forcing conditions (e.g., high pressure and temperature with catalysts like rhodium or ruthenium).

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Systems

The reactivity of this compound in substitution reactions is dictated by the electronic properties of the two interconnected aromatic rings.

Electrophilic Aromatic Substitution (SEAr)

The substituted aniline ring contains a powerful ortho, para-directing amino group (-NH₂) and a strong meta-directing nitro group (-NO₂). The amino group is a strong activator, while the nitro group is a strong deactivator. wvu.edu The directing effects are as follows:

-NH₂ group: Directs incoming electrophiles to positions 2 and 6 (ortho) and 4 (para).

-NO₂ group: Directs incoming electrophiles to positions 3 and 5 (meta).

-[(pyridin-2-yl)methyl] group: This is an ortho, para-directing group.

In this molecule, the positions ortho to the amine group are position 3 and 5. The position para is occupied by the pyridinylmethyl group. The nitro group at position 2 will direct incoming electrophiles to positions 4 and 6. Therefore, the directing effects of the amino and nitro groups are in conflict. However, the amino group is a much stronger activating group than the nitro group is a deactivating group, so its influence will likely dominate. wvu.edu Thus, electrophilic substitution is expected to occur at the positions ortho to the amino group, namely positions 3 and 5.

The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, which can be protonated under acidic reaction conditions, further increasing its deactivating effect. wikipedia.orgrsc.org Electrophilic substitution on pyridine, when it occurs, typically requires harsh conditions and proceeds at the 3-position. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially if a good leaving group is present. wikipedia.org The nitro-substituted benzene (B151609) ring is also activated towards nucleophilic substitution. The presence of the strongly electron-withdrawing nitro group can facilitate the displacement of a suitable leaving group (like a halide) located at the ortho or para positions relative to the nitro group.

Ligand Formation and Complexation with Metal Species

The nitrogen atoms in both the pyridine ring and the aniline's amino group possess lone pairs of electrons, making this compound a potential ligand for coordination with metal ions. rsc.orgwikipedia.org The geometry of the molecule suggests it could act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and one of the amine nitrogens, forming a stable chelate ring.

A structurally related Schiff base, (E)-4-nitro-N-(pyridin-2-ylmethylidene)aniline, has been shown to form a square-planar complex with Platinum(II). researchgate.netnih.gov In this complex, the ligand coordinates to the platinum ion in a bidentate fashion through the imine nitrogen and the pyridine nitrogen, forming a five-membered metallacycle. researchgate.netnih.gov It is plausible that this compound could form similar complexes with various transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II). The resulting coordination compounds could exhibit interesting catalytic, electronic, or magnetic properties.

Structural Elucidation and Advanced Spectroscopic Characterization

Comprehensive Spectroscopic Characterization and Interpretation

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting:No experimentally recorded Infrared or Raman spectra for 2-Nitro-4-[(pyridin-2-yl)methyl]aniline were located in the searched literature.

Spectroscopic and Photophysical Data for this compound Remains Elusive

Despite a thorough search of scientific literature and chemical databases, detailed experimental data on the spectroscopic and photophysical properties of the chemical compound this compound is not publicly available. The requested information, which includes electronic spectroscopy (Ultraviolet-Visible and Emission) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N), is essential for a comprehensive structural elucidation and characterization as outlined.

Information has been found for related compounds, such as 2-nitroaniline (B44862), 4-nitroaniline (B120555), and other substituted nitroanilines. This available data provides insights into the general spectroscopic behavior of the nitroaniline and pyridine (B92270) moieties. For instance, the electronic spectra of nitroanilines are characterized by absorption bands in the UV-visible region, which are influenced by the position of the nitro and amino groups. Similarly, the chemical shifts in ¹H, ¹³C, and ¹⁵N NMR spectra of these related compounds offer a basis for predicting the electronic environments and connectivity in similar structures.

However, without specific experimental data for this compound, a detailed analysis of its unique photophysical properties and a definitive elucidation of its structure, as demanded by the specific subsections of the requested article, cannot be accurately generated. The synthesis and subsequent detailed spectroscopic characterization of this particular compound would be required to provide the necessary data for the requested scientific article.

An article on the advanced theoretical and computational investigations of This compound cannot be generated at this time. A thorough search of available scientific literature and databases did not yield specific studies on this particular compound that would provide the necessary data to address the requested topics.

Research focusing on the quantum chemical properties, electronic structure, bonding analysis, reactivity pathways, spectroscopic parameters, and conformational dynamics of this compound appears to be unavailable in the public domain. Consequently, the detailed, data-driven article structured around the user-provided outline cannot be created without the foundational research findings.

Advanced Theoretical and Computational Investigations

Computational Analysis of Electronic and Optical Properties

Detailed computational analyses of the electronic and optical properties of 2-Nitro-4-[(pyridin-2-yl)methyl]aniline are not present in the current body of scientific literature. These analyses, often performed using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding a molecule's response to light and its potential applications in optoelectronics.

No specific studies have been published that characterize the electronic state distributions, including singlet and triplet states, for this compound. Research in this area would involve calculating the energies of the ground and excited states, determining the nature of electronic transitions (e.g., n→π, π→π), and calculating the singlet-triplet energy gap. This data is fundamental to understanding the photophysical properties of a molecule.

To illustrate the type of data that would be generated from such an analysis, a hypothetical data table is presented below. Please note that the values in this table are for exemplary purposes only and are not based on actual experimental or computational results for this compound.

Hypothetical Electronic Transition Data

Transition Excitation Energy (eV) Oscillator Strength (f) Major Contribution
S₀ → S₁ 2.85 0.05 n→π*
S₀ → S₂ 3.50 0.65 π→π*

This table is illustrative and does not represent real data for the specified compound.

There is no available research on the modeling of the photophysical behavior and energy dissipation mechanisms of this compound. Such modeling would investigate the pathways by which the molecule relaxes after electronic excitation, including processes like fluorescence, phosphorescence, intersystem crossing (ISC), and internal conversion (IC). Understanding these mechanisms is key to predicting the quantum yield of luminescence and the photochemical stability of the compound.

A hypothetical data table for photophysical parameters is provided below for illustrative purposes. The values are not based on actual data for this compound.

Hypothetical Photophysical Parameters

Parameter Value
Fluorescence Quantum Yield (Φf) 0.15
Phosphorescence Quantum Yield (Φp) 0.02
Intersystem Crossing Rate (k_isc) 5 x 10⁷ s⁻¹

This table is illustrative and does not represent real data for the specified compound.

Research Applications and Interdisciplinary Relevance

Coordination Chemistry and Catalytic Science

The unique electronic and structural features of pyridyl-aniline derivatives make them prime candidates for designing sophisticated coordination compounds and exploring their catalytic capabilities. The presence of multiple nitrogen donor atoms allows for strong and specific interactions with metal centers.

Design and Synthesis of Ligands with Chelation Potential

The Schiff base analogue, (E)-4-nitro-N-(pyridin-2-ylmethylidene)aniline, is a well-studied example of a ligand designed for chelation. It is synthesized through the condensation reaction of 4-nitroaniline (B120555) and 2-pyridinecarboxaldehyde. nih.gov The resulting molecule possesses an imine group and a pyridyl ring, which contain nitrogen atoms strategically positioned to act as a bidentate ligand, coordinating to a metal ion through both the imine and pyridyl nitrogens to form a stable five-membered ring structure. researchgate.net This bidentate coordination is a key feature that enhances the stability of the resulting metal complexes. nih.gov

Formation and Detailed Characterization of Transition Metal Complexes (e.g., Platinum(II) and Platinum(IV) complexes)

The chelation potential of (E)-4-nitro-N-(pyridin-2-ylmethylidene)aniline has been successfully exploited in the synthesis of transition metal complexes. A notable example is its reaction with PtCl₂ to form a novel Platinum(II) complex, dichlorido[(E)-4-nitro-N-(pyridin-2-ylmethylidene)aniline-κ²N,N′]platinum(II). researchgate.netbohrium.com

Detailed characterization of this complex has been performed using techniques such as single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis. nih.gov X-ray crystallography reveals that the Platinum(II) ion is in a square-planar coordination environment, bonded to two chloride ions and the two nitrogen atoms of the Schiff base ligand. researchgate.netbohrium.com This coordination results in the formation of a stable five-membered metallacycle. researchgate.netnih.gov In the crystal structure, the complex molecules are further organized into a one-dimensional chain through C—H...Cl and C—H...O hydrogen bonds. nih.govbohrium.com

Table 1: Crystallographic Data for Dichlorido[(E)-4-nitro-N-(pyridin-2-ylmethylidene)aniline-κ²N,N′]platinum(II)
ParameterValue
Chemical Formula[PtCl₂(C₁₂H₉N₃O₂)]·0.5CH₃CN
Coordination GeometrySquare-planar (PtCl₂N₂)
Coordination FashionCyclic bidentate
Metallacycle SizeFive-membered
Supramolecular Structure1D chain via C—H...Cl and C—H...O hydrogen bonds

Investigation of Catalytic Activity and Mechanisms of Metal-Compound Complexes

While the antioxidant properties of the aforementioned Platinum(II) complex have been evaluated, the broader catalytic potential of related metal complexes is an active area of research. nih.govbohrium.com Metal complexes derived from similar ligands are investigated for their ability to catalyze important organic transformations. For instance, Cobalt(II) complexes have been studied for their catalytic efficiency in the reduction of toxic organic pollutants like 4-nitrophenol (B140041) and 4-nitroaniline, using sodium borohydride (B1222165) as a reducing agent. researchcommons.org Such studies are crucial for developing new catalysts for industrial applications and environmental remediation. researchcommons.org

Materials Science and Functional Materials Development

The structural characteristics of pyridyl-aniline compounds, particularly their planarity and potential for non-covalent interactions, make them valuable building blocks for the development of novel functional materials.

Exploration of π-π Stacking Interactions for Controlled Self-Assembly

The crystal structure of the free ligand, (E)-4-nitro-N-(pyridin-2-ylmethylidene)aniline, demonstrates a distinct capacity for controlled self-assembly. nih.gov The molecule is twisted, with the pyridyl ring forming a significant dihedral angle with the benzene (B151609) ring. researchgate.net In the solid state, these molecules arrange into columns parallel to the crystallographic a-axis, driven by π-π stacking interactions between the aromatic rings of adjacent molecules. nih.govresearchgate.net The interplanar separation between the stacked molecules is approximately 3.85 Å. researchgate.net These columns are further interconnected by weak C—H⋯O and C—H⋯N hydrogen bonds, creating two-dimensional sheets, which then interact through van der Waals forces to build the three-dimensional structure. nih.govresearchgate.net Such controlled self-assembly through non-covalent interactions is a key strategy in crystal engineering and materials design. mdpi.com

Table 2: Crystal Structure Details for (E)-4-nitro-N-(pyridin-2-ylmethylidene)aniline
ParameterValue
Molecular ConformationE conformation at imine bond; twisted
Dihedral Angle (pyridyl to benzene ring)47.78 (5)°
Primary Interactionπ-π stacking
Interplanar Separation3.8537 (8) Å
Secondary InteractionsC—H⋯O and C—H⋯N hydrogen bonds
Resulting Assembly2D sheets parallel to (010) plane

Potential Applications in Novel Materials Exhibiting Specific Electronic or Optical Properties

Compounds containing both electron-donating (aniline) and electron-withdrawing (nitro-pyridine) groups are of great interest in materials science for their potential electronic and nonlinear optical (NLO) properties. researchgate.netscirp.org The intramolecular charge transfer characteristics of such D-π-A (donor-pi-acceptor) systems can lead to unique behaviors. nih.gov Research into related nitroaniline derivatives indicates their utility as building blocks for materials with specific functionalities. For example, 2-Methyl-4-nitroaniline has been used to deposit polycrystalline thin films and in the preparation of aligned nanofibers. chemicalbook.com The development of materials from compounds like 2-Nitro-4-[(pyridin-2-yl)methyl]aniline and its analogues could lead to applications in optoelectronics and other advanced technologies. nih.gov

Development as Precursors for Dyes or Pigments in Advanced Materials

While direct applications of this compound in dye and pigment synthesis are not extensively documented in readily available literature, its structural components are analogous to compounds widely used in the coloration industry. For instance, related molecules like 2-Methyl-4-nitroaniline serve as crucial intermediates in the production of azo dyes. chemimpex.comjayfinechem.com These dyes are known for their vibrant colors and stability, making them essential for the textile and leather industries. chemimpex.com

The general class of nitroanilines is foundational in creating a spectrum of colors. The specific structure of this compound, with its combination of a nitro group (a chromophore) and an amino group (an auxochrome) on a benzene ring, is a classic template for dye molecules. The addition of the pyridinylmethyl group introduces further possibilities for chemical modification and tuning of color properties. The reduction of the nitro group to an amine is a common synthetic step that can lead to the formation of azo dyes, which are a large and commercially significant class of colorants. The versatility of such compounds allows for their incorporation into advanced materials where specific optical properties are desired.

Specific Biological Research Applications

The following sections detail the non-clinical research applications of this compound and its derivatives, focusing on their roles in fundamental biochemical and medicinal chemistry studies.

The anilino-pyridine scaffold, a key feature of this compound, is a recognized pharmacophore in medicinal chemistry. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The arrangement of the aniline (B41778) and pyridine (B92270) rings can facilitate critical interactions, such as hydrogen bonding and π-stacking, with biological targets like enzymes and receptors.

For example, derivatives of N-(nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine have been investigated as potential templates for drug design against chronic myeloid leukemia. researchgate.net This highlights the importance of the spatial arrangement of the nitro-substituted phenyl ring and the pyridine ring for biological activity. In rational drug design, the this compound structure can serve as a starting point or a fragment for developing more complex molecules with specific therapeutic actions. The individual components—the nitroaniline and the pyridine—can be systematically modified to optimize binding affinity and selectivity for a target protein.

Compounds with the structural motifs found in this compound are employed as molecular probes and ligands in various biochemical assays to investigate biological processes. The pyridine and aniline moieties can coordinate with metal ions, making them useful in studying metalloenzymes.

The ability of the pyridine-aniline structure to act as a ligand is fundamental to its application in biochemical assays. For instance, Schiff base ligands derived from similar structures have been used to create metal complexes for research purposes. nih.gov These complexes can be designed to bind to specific biological molecules, allowing researchers to probe their function and structure. The nitro group can also be useful as it can be electrochemically active or serve as a spectroscopic handle in certain experimental setups.

The anilino-pyridine core structure is instrumental in the development of molecules that modulate the activity of enzymes and receptors. A notable example is the use of anilino imidazo[4,5-c]pyridine derivatives as selective inhibitors of DNA-dependent protein kinase (DNA-PK). nih.gov DNA-PK is a key enzyme in the repair of DNA double-strand breaks, and its inhibition can sensitize cancer cells to radiation therapy.

While not this compound itself, these related structures demonstrate the potential of the anilino-pyridine scaffold to interact with the active sites of kinases. The specific orientation of the aniline and pyridine rings allows for precise interactions within the ATP-binding pocket of these enzymes, leading to their inhibition. Such studies are crucial for understanding the mechanisms of enzyme function and for developing new therapeutic strategies.

Derivatives of nitroanilines and pyridines have shown promise in antimicrobial research. The introduction of different functional groups to this core structure can lead to compounds with activity against a range of pathogens.

Research has demonstrated that various derivatives of 2-methyl-5-nitroaniline (B49896) exhibit antimicrobial effects against bacteria such as Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net Similarly, derivatives of 8-hydroxyquinoline (B1678124), which also contains a pyridine-like ring system, have been shown to possess potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov The antimicrobial potential often stems from the ability of these compounds to interfere with essential cellular processes in microorganisms.

Table 1: Antimicrobial Activity of Selected Compound Derivatives

Compound/Derivative ClassTarget Microorganism(s)Observed Effect
2-Methyl-5-nitroaniline DerivativesBacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureusAntimicrobial effect observed researchgate.net
Thiazole DerivativesGram-positive and Gram-negative bacteria, FungiModerate antibacterial and slight antifungal activity researchgate.net
Quinoxalinone DerivativesVarious bacteriaVaried antibacterial activities mdpi.com
8-Hydroxyquinoline DerivativesGram-positive and Gram-negative bacteria, FungiPotent antimicrobial activity nih.gov

This table is for illustrative purposes and shows the potential of related structural classes.

The antioxidant potential of compounds related to this compound has also been a subject of investigation. Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals and lead to cell damage.

For example, a platinum(II) complex involving a Schiff base ligand derived from 4-nitro-N-(pyridin-2-ylmethylidene)aniline was synthesized and its antioxidant activity was evaluated. nih.govresearchgate.net The study utilized the DPPH (1,1-diphenyl-2-picrylhydrazyl) method to assess the complex's ability to scavenge free radicals. nih.gov Additionally, derivatives of 8-hydroxyquinoline have been reported to exhibit antioxidant activity, with some showing more potency than the standard antioxidant α-tocopherol. nih.gov These findings suggest that the core structure present in this compound could be a basis for the development of novel antioxidants.

Investigation of Activity in Agricultural Chemistry (e.g., insecticidal properties)

The exploration of novel and effective insecticides is a critical area of agricultural chemistry, driven by the need to manage crop-damaging pests and overcome resistance to existing treatments. Compounds containing pyridine and nitroaniline moieties have independently shown biological activity, making derivatives that combine these functional groups, such as this compound, subjects of scientific interest.

Research into analogous chemical structures has laid the groundwork for understanding the potential insecticidal efficacy of this specific compound. For instance, various pyridine derivatives are known to exhibit a range of biological activities and are utilized in the formulation of herbicides, fungicides, and insecticides. nih.gov Similarly, aniline and its derivatives are recognized as important intermediates in the production of pesticides. researchgate.net

While direct and extensive studies on the insecticidal activity of this compound are not yet widely published, the broader class of nitro-containing compounds has been investigated for such properties. For example, novel analogues of the insecticide chlorantraniliprole (B1668704) that incorporate a nitro group have been synthesized and evaluated for their insecticidal activities against pests like the oriental armyworm (Mythimna separata). researchgate.net These studies, although not directly on the target compound, indicate that the presence of a nitro group in a larger molecular framework can be compatible with, and potentially contribute to, insecticidal effects.

One study on such analogues demonstrated that some nitro-containing compounds exhibited favorable insecticidal activities. researchgate.net For example, at a concentration of 0.25 mg/L, one of the tested compounds showed 40% activity against Mythimna separata, though this was lower than the commercial standard, chlorantraniliprole. researchgate.net

Further research into 2-phenylpyridine (B120327) derivatives has also shown high insecticidal activities against various pests. nih.gov Certain synthesized compounds in this family exhibited 100% inhibition against Mythimna separata at a concentration of 500 mg/L, highlighting the potential of pyridine-based structures in insecticide development. nih.gov

The table below summarizes findings from related compounds, offering a comparative perspective on potential insecticidal efficacy.

Compound ClassPest SpeciesConcentrationObserved Activity
Nitro-containing analogues of ChlorantraniliproleMythimna separata0.25 mg/L40%
2-Phenylpyridine derivativesMythimna separata500 mg/L100%

These findings from related chemical families underscore the rationale for investigating this compound as a potential insecticidal agent. The combination of the pyridine ring and the nitroaniline structure presents a unique chemical entity whose biological activities merit further, more direct investigation to fully determine its spectrum of activity, potency, and potential utility in agricultural pest management.

Q & A

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.